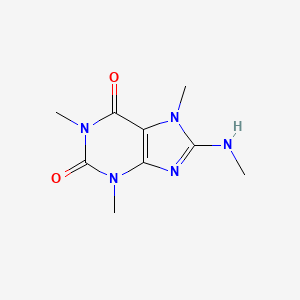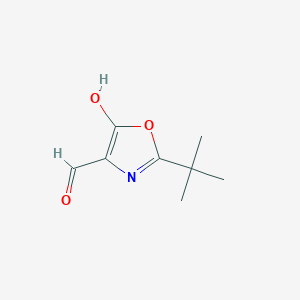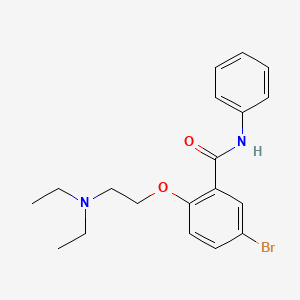
Caffeine, 8-(nonylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeine, 8-(nonylthio)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the addition of a nonylthio group at the 8th position of the caffeine molecule. The molecular formula of caffeine, 8-(nonylthio)- is C17H28N4O2S, and it has a molecular weight of 352.495 . This modification can potentially alter the biological and chemical properties of caffeine, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-(nonylthio)- typically involves the introduction of a nonylthio group to the caffeine molecule. One common method is the cross-coupling reaction of 8-bromocaffeine with nonylthiol in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as toluene, with a base like cesium carbonate, and under microwave activation to enhance the reaction rate .
Industrial Production Methods
While specific industrial production methods for caffeine, 8-(nonylthio)- are not well-documented, the general approach would likely involve large-scale synthesis using similar cross-coupling reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Caffeine, 8-(nonylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the nonylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the nonylthio group, reverting to caffeine.
Substitution: The nonylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Caffeine.
Substitution: Various substituted caffeine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicine: Explored for its potential therapeutic effects, particularly in modulating adenosine receptors and other molecular targets.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of caffeine, 8-(nonylthio)- is likely similar to that of caffeine, involving the antagonism of adenosine receptors in the central nervous system . This leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The nonylthio group may enhance or modify these effects by altering the compound’s affinity for its molecular targets and its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another methylxanthine with bronchodilator properties.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness
Caffeine, 8-(nonylthio)- is unique due to the presence of the nonylthio group, which can significantly alter its chemical and biological properties. This modification can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
Propiedades
Número CAS |
73747-38-3 |
|---|---|
Fórmula molecular |
C17H28N4O2S |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-12-24-16-18-14-13(19(16)2)15(22)21(4)17(23)20(14)3/h5-12H2,1-4H3 |
Clave InChI |
SXZNHFFRABVGJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


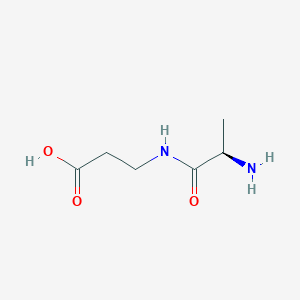
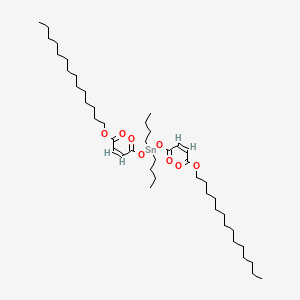
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
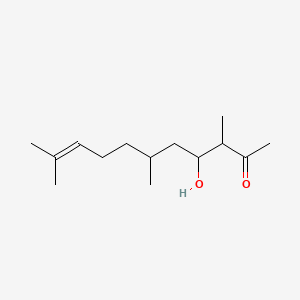
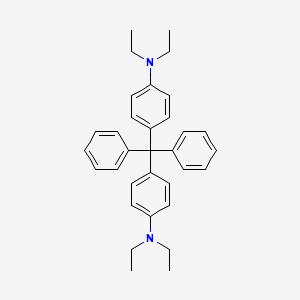
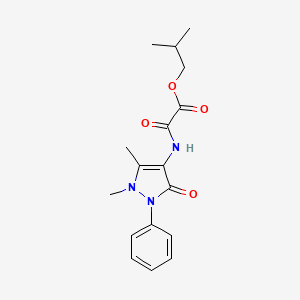
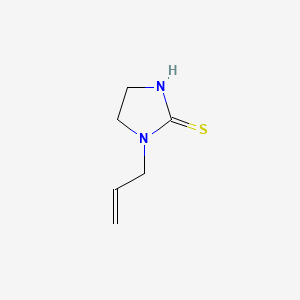
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)

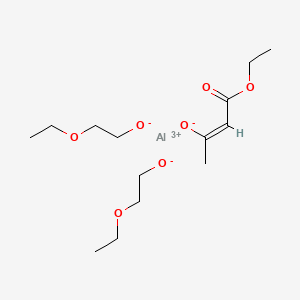
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
